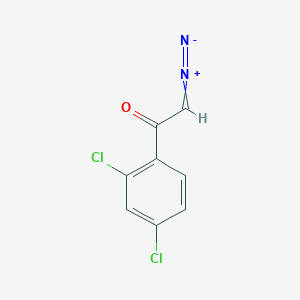![molecular formula C18H17N3O3 B14449851 5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol CAS No. 76289-26-4](/img/structure/B14449851.png)
5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol typically involves multi-step organic reactionsThe reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic properties .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: A simpler derivative with similar biological activities.
5-Amino-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol: A reduced form with different reactivity.
7-{[(2-Phenylethyl)amino]methyl}quinolin-8-ol: Lacks the nitro group, leading to different chemical properties
Uniqueness
5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol is unique due to the presence of both the nitro and 2-phenylethylamine groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
76289-26-4 |
|---|---|
Molecular Formula |
C18H17N3O3 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
5-nitro-7-[(2-phenylethylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C18H17N3O3/c22-18-14(12-19-10-8-13-5-2-1-3-6-13)11-16(21(23)24)15-7-4-9-20-17(15)18/h1-7,9,11,19,22H,8,10,12H2 |
InChI Key |
NMDIDTZYNXYNOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



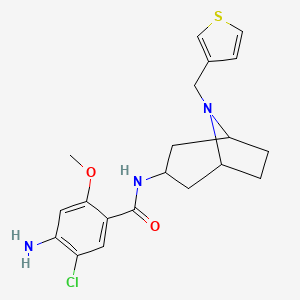
![Bicyclo[4.2.1]nonane-1-carbonyl chloride](/img/structure/B14449791.png)
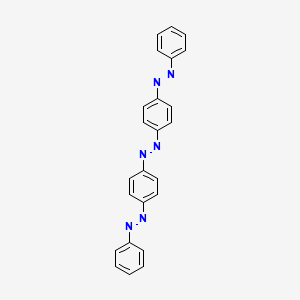
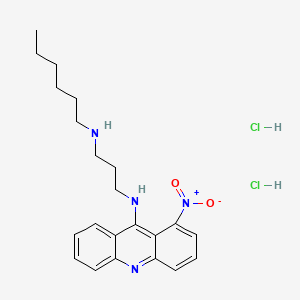
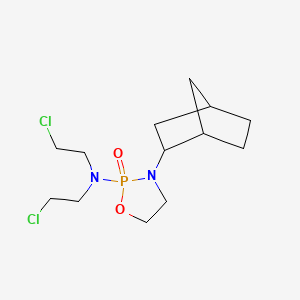
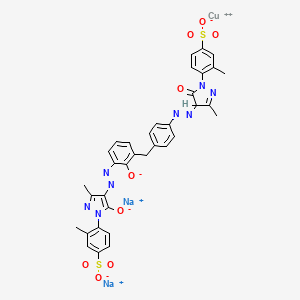

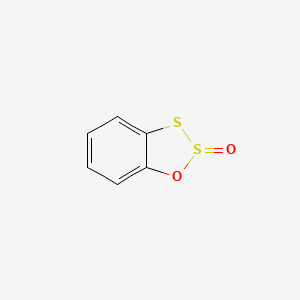
![4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14449852.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide](/img/structure/B14449858.png)


